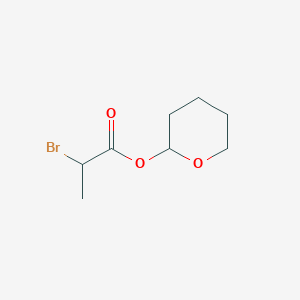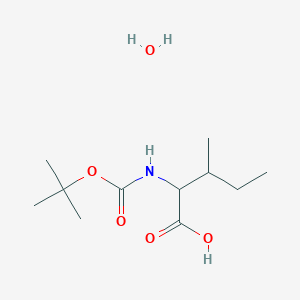
2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-OH.1/2H2O typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-Ile-OH.1/2H2O follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ile-OH.1/2H2O primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group of isoleucine. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major product formed from the deprotection of Boc-Ile-OH.1/2H2O is L-isoleucine. When used in peptide synthesis, it forms part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Aplicaciones Científicas De Investigación
Boc-Ile-OH.1/2H2O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of isoleucine, allowing for the sequential addition of amino acids to form peptides and proteins . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it is employed in the development of novel biomaterials and as a building block in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of Boc-Ile-OH.1/2H2O is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparación Con Compuestos Similares
Boc-Ile-OH.1/2H2O is similar to other Boc-protected amino acids, such as Boc-Leu-OH and Boc-Val-OH. its uniqueness lies in the specific side chain of isoleucine, which imparts distinct structural and functional properties to the peptides and proteins it forms . Similar compounds include:
- Boc-Leu-OH
- Boc-Val-OH
- Boc-D-Ile-OH
These compounds share the Boc-protected amino group but differ in their side chains, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C11H23NO5 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Clave InChI |
YLYHCKPXZULAEG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
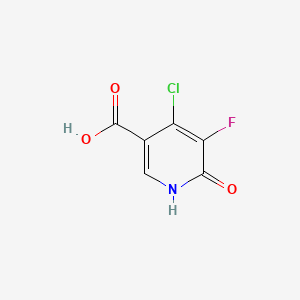
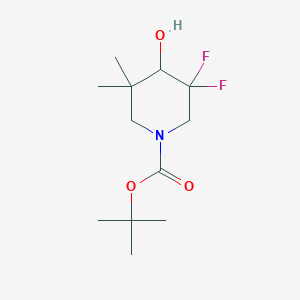
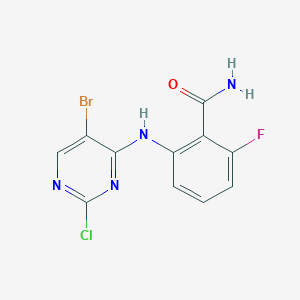
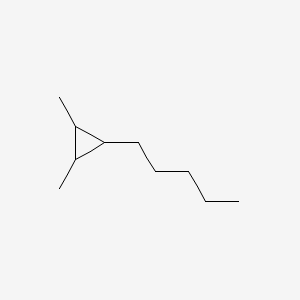
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)

